(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound this compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a ketone group at the second position, all within the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Amination: The amino group is introduced at the third position through amination reactions, which may involve the use of amine sources and catalysts.
Ketone Formation: The ketone group at the second position is introduced through oxidation reactions using oxidizing agents.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Cyclization: Formation of fused ring systems.
Scientific Research Applications
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, while the amino and ketone groups facilitate interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride
- 5-fluoro-2-aminopyrimidine derivatives
- Trifluoromethylpyridines
Properties
Molecular Formula |
C5H10ClFN2O |
---|---|
Molecular Weight |
168.60 g/mol |
IUPAC Name |
(3S,5S)-3-amino-5-fluoropiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h3-4H,1-2,7H2,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI Key |
TUEHLAMFAJDLMT-MMALYQPHSA-N |
Isomeric SMILES |
C1[C@@H](CNC(=O)[C@H]1N)F.Cl |
Canonical SMILES |
C1C(CNC(=O)C1N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.